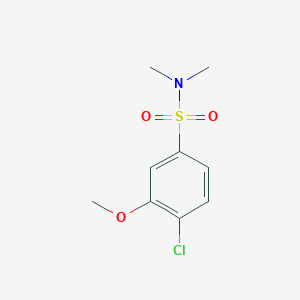![molecular formula C13H8BrN3O B5550517 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)
2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex organic synthesis processes. For example, the synthesis of 2,5-bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole involves the formation of one-dimensional chains via intermolecular π-π interactions and is synthesized by combining it with ZnCl2 (Hou et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by various spectroscopic techniques. For instance, the structure of 4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]pyridine N-oxide was confirmed using hydrogen bonds and weak intramolecular π–π interactions (Hou et al., 2008).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, forming complexes with other elements or compounds. For example, a compound similar to 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine forms a polymeric complex with ZnCl2, indicating its ability to engage in coordination chemistry (Hou et al., 2013).
Physical Properties Analysis
The physical properties of such compounds are often investigated through spectroscopic methods. For instance, the ultraviolet and visible spectroscopy, and the fluorescent spectroscopy of 2,5-di[4'-(9H-carbazol-9-yl)phenyl]pyridine in dichloromethane solution were studied to understand its physical characteristics (Gao Xi-cun, 2008).
科学的研究の応用
Anticancer Potential
Research has shown the ability of 1,2,4-oxadiazole derivatives to act as apoptosis inducers and potential anticancer agents. These compounds, including those similar to 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine, have demonstrated activity against breast and colorectal cancer cell lines. A specific derivative was found to induce cell death by activating apoptosis in cancer cells, highlighting the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives have been synthesized and utilized as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs. These materials exhibit high electron mobilities and efficiency, significantly improving device performance. The inclusion of a pyridyl group in these compounds contributes to their effectiveness in OLEDs, demonstrating the importance of structural variations in achieving optimal electronic properties (Shih et al., 2015).
Oxygen Sensing
Research involving rhenium complexes containing this compound derivatives has revealed their potential as oxygen sensors. These complexes exhibit sensitivity towards oxygen, with the emission properties being adjustable based on the heavy atom effect and the structural environment. Such characteristics make them suitable for applications in oxygen-sensing technologies, highlighting the versatility of oxadiazole derivatives in sensor development (Pu et al., 2013).
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine may also interact with various biological targets.
Mode of Action
It is known that similar compounds, such as indole derivatives, can interact with their targets in a variety of ways, including inhibiting or activating the function of the target .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.
Result of Action
It is known that similar compounds, such as indole derivatives, can have a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
将来の方向性
The future directions for research on “2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could involve further exploration of their therapeutic potential. Given their broad range of biological activities, these compounds could be further developed and optimized for use in various therapeutic applications . Additionally, more detailed studies could be conducted to better understand their mechanisms of action, safety profiles, and pharmacokinetic properties.
特性
IUPAC Name |
5-(4-bromophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-10-6-4-9(5-7-10)13-16-12(17-18-13)11-3-1-2-8-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPRTJKJTXKDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)
![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)
![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)
![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)
![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)